molecular formula C19H15ClFN3O3S B14988273 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B14988273
M. Wt: 419.9 g/mol
InChI Key: IXWNXEKAFJTZSH-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxamide group, and various substituents such as chloro, fluorophenyl, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the pyrimidine ring and the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the pyrimidine ring.

Scientific Research Applications

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 5-Chloro-2-[(2-methylphenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(2-bromophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

What sets 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-5-4-7-14(9-12)23-18(25)17-15(20)10-22-19(24-17)28(26,27)11-13-6-2-3-8-16(13)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

IXWNXEKAFJTZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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